2-Oxo-2-phenylethyl 4-bromobenzoate
Description
Overview of Phenacyl Esters: Structural Features and Synthetic Significance
Phenacyl esters are a class of organic compounds characterized by a phenacyl group (a phenyl ring attached to a carbonyl group, which is in turn bonded to a methylene (B1212753) group) linked to a carboxylate via an ester bond. Structurally, they are keto-esters. A key feature of these compounds is that they are often crystalline solids, which historically made them valuable for the isolation and characterization of carboxylic acids. bas.bg
The synthetic significance of phenacyl esters is multifaceted. They are frequently employed as protecting groups for carboxylic acids in complex organic syntheses. nih.govepa.gov The phenacyl group is stable under various reaction conditions, including acidic hydrolysis, but can be cleaved under specific, mild conditions, such as treatment with zinc in acetic acid. bas.bg This selective removal is a crucial attribute for a protecting group. Furthermore, the reactive keto and methylene groups within the phenacyl moiety serve as handles for further chemical transformations, making them useful intermediates in the synthesis of various heterocyclic compounds like oxazoles and imidazoles. nih.govresearchgate.net
Importance of Phenacyl Benzoates in Organic Synthesis and Photochemistry
Phenacyl benzoates, the specific subclass to which 2-Oxo-2-phenylethyl 4-bromobenzoate (B14158574) belongs, are of particular interest. In organic synthesis, they serve not only as derivatives for identifying benzoic acids but also as precursors for building more complex molecular architectures, including benzoxazepines. nih.govepa.gov
Their most prominent role, however, is in the field of photochemistry. The phenacyl chromophore makes these esters photosensitive. researchgate.net They are widely recognized as "photo-removable" or "photocleavable" protecting groups. nih.govepa.gov Upon irradiation with light, the ester linkage can be broken, releasing the carboxylic acid under neutral and mild conditions. This property is highly valuable in biochemistry and cell biology for the "caged" delivery of bioactive molecules, where a substance is rendered inert until its release is triggered by a pulse of light. nih.gov Research has shown that excited phenacyl esters can undergo cleavage through various mechanisms, including radical chain processes in the presence of hydrogen donors. nih.gov
Research Landscape of 2-Oxo-2-phenylethyl Ester Derivatives
The fundamental 2-oxo-2-phenylethyl ester structure has been extensively modified to tune its properties, leading to a broad research landscape. Scientists have synthesized and studied numerous derivatives to understand how substituents on either the phenylacetyl or the benzoate (B1203000) portion of the molecule affect its chemical and physical properties.
For instance, studies on a series of 2-(4-bromophenyl)-2-oxoethyl benzoates —constitutional isomers of the title compound—have explored how the position of the bromine atom influences crystal packing and molecular conformation. researchgate.net Other research has focused on adding various functional groups to the benzoate ring, such as in 2-oxo-2-phenylethyl 3-aminobenzoate , to investigate potential biological activities. researchgate.net The crystal structure of 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate has been analyzed to determine the dihedral angles between its aromatic rings, providing insight into its three-dimensional shape. researchgate.net More complex derivatives, such as 2-oxo-2-phenylethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate , have also been synthesized, highlighting the versatility of the phenacyl ester scaffold in creating diverse chemical entities. uni.lu
Scope and Objectives of Academic Research on 2-Oxo-2-phenylethyl 4-bromobenzoate
While the broader family of phenacyl esters is well-documented, specific academic literature focusing exclusively on this compound is limited. uni.lu The primary objectives for research on this specific compound would logically follow from the established importance of its analogues.
A primary goal would be its definitive synthesis and characterization. The standard and most direct synthetic route involves the esterification of 4-bromobenzoic acid with 2-bromo-1-phenylethanone (phenacyl bromide), typically in the presence of a non-nucleophilic base. bas.bgnih.gov Research would aim to establish an efficient procedure and fully characterize the product using modern spectroscopic methods.
A second objective would be the determination of its three-dimensional structure via single-crystal X-ray diffraction. This would allow for a precise measurement of bond lengths, bond angles, and the dihedral angle between the two phenyl rings, providing crucial data for computational modeling and for comparison with its many synthesized analogues. nih.govresearchgate.net
Finally, a key objective would be to investigate its photochemical properties. Given the presence of the photosensitive phenacyl group and the heavy bromine atom (which can influence excited state lifetimes), studying the efficiency and mechanism of its photocleavage would be essential to evaluate its potential as a photoremovable protecting group, contributing to the broader understanding of structure-reactivity relationships in this important class of compounds.
Physicochemical and Predicted Properties
The basic properties of this compound can be found in chemical databases. The following table summarizes key identifiers and predicted properties for the compound.
Data of Related Phenacyl Benzoates
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11BrO3 |
|---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
phenacyl 4-bromobenzoate |
InChI |
InChI=1S/C15H11BrO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
QNLZQYLZCOCBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 Oxo 2 Phenylethyl 4 Bromobenzoate
Spectroscopic Characterization for Structural Confirmation
The elucidation of the precise arrangement of atoms and functional groups within the 2-oxo-2-phenylethyl 4-bromobenzoate (B14158574) molecule relies on the combined interpretation of various spectroscopic methods. Each technique offers unique and complementary information, leading to an unambiguous structural assignment.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of proton and carbon nuclei, the connectivity and chemical environment of each atom can be mapped.
The ¹H NMR spectrum of 2-oxo-2-phenylethyl 4-bromobenzoate is anticipated to exhibit distinct signals corresponding to the protons of the phenyl, 4-bromobenzoyl, and methylene (B1212753) groups. The aromatic region would likely show a set of multiplets for the monosubstituted benzene (B151609) ring and a pair of doublets for the para-substituted bromobenzoyl moiety. A key feature would be a singlet in the downfield region, characteristic of the methylene protons (-CH₂-) positioned between two electron-withdrawing groups (the carbonyl and the ester oxygen).
Based on analogous structures, the expected chemical shifts (δ) in parts per million (ppm) are as follows:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Inferred Coupling Constants (Hz) |
| Aromatic (phenyl) | 7.95-8.05 | m | - |
| Aromatic (phenyl) | 7.50-7.65 | m | - |
| Aromatic (4-bromobenzoyl) | 7.80-7.90 | d | J ≈ 8.5 |
| Aromatic (4-bromobenzoyl) | 7.60-7.70 | d | J ≈ 8.5 |
| Methylene (-CH₂-) | 5.40-5.60 | s | - |
Note: This is a representative table based on known spectral data of similar compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would be characterized by signals for the two carbonyl carbons (ketone and ester), the aromatic carbons, and the methylene carbon. The carbonyl carbons are expected to appear significantly downfield due to the deshielding effect of the oxygen atoms.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ketone) | ~192 |
| C=O (Ester) | ~165 |
| C-Br (4-bromobenzoyl) | ~129 |
| Quaternary C (4-bromobenzoyl) | ~128 |
| Aromatic CH (phenyl) | 127-134 |
| Aromatic CH (4-bromobenzoyl) | 131-132 |
| Methylene (-CH₂-) | ~66 |
Note: This is a representative table based on known spectral data of similar compounds.
An HMQC experiment would definitively correlate the proton signals with their directly attached carbon atoms. For instance, the singlet of the methylene protons would show a cross-peak with the signal of the methylene carbon. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. The distinct frequencies of these two carbonyl groups are a key diagnostic feature.
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1725 | Strong |
| C=O Stretch (Ketone) | ~1690 | Strong |
| C-O Stretch (Ester) | ~1270 | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2900-3000 | Weak |
| C-Br Stretch | 500-600 | Medium |
Note: This is a representative table based on known spectral data of similar compounds.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₁₅H₁₁BrO₃), the expected monoisotopic mass is approximately 317.9892 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+).
Predicted HRMS data for common adducts are presented below:
| Adduct | Calculated m/z |
| [M+H]⁺ | 318.9964 |
| [M+Na]⁺ | 340.9784 |
Note: This data is based on predicted values. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Single-Crystal X-ray Diffraction Analysis
The intramolecular geometric parameters, including bond lengths and angles, provide insight into the bonding and electronic environment within the molecule. While specific data for this compound is not available, the expected values can be inferred from analogous compounds. The bond lengths and angles are generally within the normal ranges for similar organic esters. epa.gov
Table 1: Selected Bond Lengths (Å) and Angles (°) for an Analogous Compound (2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate)
| Parameter | Value |
|---|---|
| C=O (ester) | ~1.20 Å |
| C=O (ketone) | ~1.21 Å |
| C-O (ester) | ~1.34 Å |
| O-C (methylene) | ~1.45 Å |
| C-C (methylene-carbonyl) | ~1.52 Å |
| C-Br | ~1.90 Å |
| O-C-C (ester) | ~108° |
| C-O-C (ester) | ~117° |
| O=C-O (ester) | ~124° |
| C-C=O (ketone) | ~119° |
(Data is illustrative and based on typical values for related structures)
The conformation of this compound is largely defined by the rotational freedom around the single bonds within the ester linkage and the relative orientation of the two aromatic rings.
Table 2: Dihedral Angles Between Aromatic Rings in Related Compounds
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate | 46.51 (7) | nih.govresearchgate.net |
| 2-(4-fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate | 20.34 (9) | nih.gov |
| 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate | 15.50 (8) | nih.gov |
| 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate | 66.66 (8) | nih.gov |
| 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate | 80.70 (7) | nih.gov |
| 2-oxo-2-phenylethyl benzoate (B1203000) | 86.09 (9) | epa.gov |
The flexibility of the C(=O)–O–C–C(=O) connecting bridge is another key conformational feature. Studies on a series of 2-(4-bromophenyl)-2-oxoethyl benzoates have shown that this linkage can adopt different conformations. researchgate.net A significant number of these compounds tend to have a torsion angle in the range of 70° to 91°, while others are only slightly twisted with torsion angles around -160°, 163°, 176°, and 178°. researchgate.net This flexibility allows the molecule to adopt various spatial arrangements, which can be influenced by substituents on the aromatic rings and by crystal packing forces.
Table 3: Torsion Angles in the Ester Linkage of Related Compounds
| Compound Series | Torsion Angle Range (C-C-O-C) | Reference |
|---|---|---|
| 2-(4-bromophenyl)-2-oxoethyl benzoates | 70° to 91° or ~160-180° | researchgate.net |
| 2-oxo-2-phenylethyl benzoate derivatives | synclinal (71°-91°) | researchgate.net |
In the solid state, molecules of this compound analogs are organized into a three-dimensional supramolecular structure through various non-covalent interactions. Weak intermolecular C—H···O hydrogen bonds are a common feature, often linking molecules into dimers or infinite chains. epa.govresearchgate.net For example, in 2-oxo-2-phenylethyl benzoate, pairs of C—H···O hydrogen bonds form dimers with an R2(2)(10) ring motif. epa.gov In other analogs, these interactions can lead to the formation of layers. researchgate.net
Furthermore, halogen interactions, such as Br···Br contacts, and π–π stacking interactions between the aromatic rings can play a significant role in the crystal packing. nih.gov In 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate, weak C—H···O hydrogen bonds and Br···Br contacts connect the molecules into infinite layers. nih.govresearchgate.net These varied intermolecular interactions collectively determine the final crystal packing arrangement.
Supramolecular Assembly and Crystal Packing Features
Intermolecular Hydrogen Bonding Interactions (C-H···O, C-H···Br)
Weak intermolecular hydrogen bonds of the C-H···O and C-H···Br types are pivotal in the stabilization of the crystal structure of compounds analogous to this compound. In the closely related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, C-H···O and C-H···Br interactions are instrumental in forming chains and linking dimer motifs. nih.govnih.gov Specifically, hydrogen bonds involving the methylene bridge protons and oxygen atoms of the carbonyl and ester groups are commonly observed.
A summary of typical hydrogen bonding interactions observed in analogous structures is presented below:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| C-H···O | ~0.95 | ~2.60 | ~3.42 | ~144 | nih.gov |
| C-H···Br | ~0.95 | ~3.00 | ~3.85 | ~148 | nih.gov |
Note: The data presented is for analogous compounds and serves as a predictive model for this compound.
Aromatic π–π Stacking Interactions
Aromatic π–π stacking interactions are another crucial factor in the crystal packing of phenacyl benzoate derivatives. These interactions occur between the electron-rich π-systems of the phenyl and bromophenyl rings of adjacent molecules. The geometry of these interactions can vary, from perfectly co-facial to offset or edge-to-face arrangements.
In the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, inversion-related π–π stacking interactions between adjacent bromophenyl rings and neighboring chlorophenyl rings create infinite chains. nih.govnih.gov The centroid-to-centroid distances for these interactions are typically in the range of 3.6 to 3.9 Å, indicating significant attractive forces. nih.gov For 2-oxo-2H-chromen-4-yl 4-bromobenzoate, π–π stacking interactions, in conjunction with hydrogen bonds, connect the molecules in the crystal. nih.gov
The expected π–π stacking parameters for this compound, based on similar structures, are:
| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |
| Phenyl···Phenyl | ~3.86 | - | nih.gov |
| Bromophenyl···Bromophenyl | ~3.70 | - | nih.gov |
Note: The data is derived from analogous structures and represents expected values for the title compound.
Formation of Inversion Dimers and Ring Motifs (e.g., R²₂(10))
A recurring and significant supramolecular motif in the crystal structures of 2-oxo-2-phenylethyl benzoate derivatives is the formation of centrosymmetric inversion dimers through pairs of C-H···O hydrogen bonds. uni.lu These dimers are often characterized by the graph-set notation R²₂(10), which indicates a ring motif formed by two donor atoms, two acceptor atoms, and containing 10 atoms in the ring. uni.lu
In 2-oxo-2-phenylethyl benzoate, pairs of intermolecular C8—H8B···O3 hydrogen bonds link molecules into dimers, creating these R²₂(10) ring motifs. uni.lu This specific arrangement is a robust and frequently observed feature, suggesting its stability and importance in the crystal packing of this class of compounds. The formation of such dimers is also a prominent feature in the packing of several other 2-oxo-2-phenylethyl benzoate derivatives. nih.gov In the case of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, C-H···O hydrogen bonds generate R²₂(10) rings, which then form zigzag chains. nih.gov
Extended Layers and Chains in the Crystal Lattice
The interplay of the aforementioned intermolecular interactions—hydrogen bonding and π–π stacking—leads to the assembly of molecules into higher-order structures such as extended one-dimensional chains and two-dimensional layers.
Computational Chemistry and Theoretical Investigations of 2 Oxo 2 Phenylethyl 4 Bromobenzoate
Density Functional Theory (DFT) Calculations
DFT calculations serve as a powerful tool to predict and analyze the properties of 2-Oxo-2-phenylethyl 4-bromobenzoate (B14158574) at the molecular level.
The electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), dictates the reactivity and electronic properties of the molecule. The HOMO is likely to be localized on the electron-rich phenyl ring of the phenacyl moiety, while the LUMO may be distributed over the electron-withdrawing 4-bromobenzoate portion. This separation of frontier orbitals is typical for donor-acceptor systems and is crucial for understanding the compound's potential applications in materials science.
DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. For related keto esters, characteristic IR absorptions for the dominant functional groups have been successfully assigned based on theoretical calculations. nih.govresearchgate.net For 2-Oxo-2-phenylethyl 4-bromobenzoate, the key vibrational modes would include the stretching frequencies of the two carbonyl groups (ester and ketone) and the C-Br bond, as well as the aromatic C-H stretching and bending vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net The calculated chemical shifts for the protons and carbons in the phenyl and benzoate (B1203000) rings, as well as the methylene (B1212753) protons, would provide a detailed electronic picture of the molecule.
| Spectroscopic Data (Predicted) | |
| Technique | Key Predicted Features |
| Infrared (IR) Spectroscopy | Distinct C=O stretching frequencies for ester and ketone groups, C-Br stretching, Aromatic C-H stretching and bending. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts for aromatic, methylene, and carbonyl environments. |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a valuable method for visualizing and quantifying the intermolecular interactions that govern the crystal packing of molecular solids. researchgate.netnih.govuni.lusigmaaldrich.com
The crystal packing of this compound is expected to be dominated by a variety of weak intermolecular interactions. By analogy with similar structures, the most significant contributions to the Hirshfeld surface are anticipated to arise from H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov For instance, in 2-oxo-2H-chromen-4-yl 4-bromobenzoate, the contributions were found to be 22.4% for H···H, 23.6% for O···H/H···O, and 21.0% for C···H/H···C interactions. nih.gov The presence of the bromine atom also introduces Br···H/H···Br and Br···C/C···Br contacts, which were quantified at 9.6% and 6.4%, respectively, in the aforementioned analogue. nih.gov These interactions collectively stabilize the three-dimensional supramolecular architecture.
| Interaction Type | Predicted Contribution to Hirshfeld Surface |
| H···H | ~20-36% |
| O···H/H···O | ~20-24% |
| C···H/H···C | ~21% |
| Br···H/H···Br | ~10% |
| Br···C/C···Br | ~6% |
The dnorm surface, a key component of Hirshfeld analysis, highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds. uni.lu For this compound, these red regions would likely be observed around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors in C-H···O interactions. researchgate.net
Mapping the electrostatic potential onto the Hirshfeld surface provides further insight into the intermolecular interactions. The electron-rich regions (negative potential), such as the carbonyl oxygen atoms, act as hydrogen bond acceptors, while the electron-deficient regions (positive potential), like the hydrogen atoms, act as donors.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.govuni.lu Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points are characteristic of specific interaction types. For this compound, the fingerprint plot would be expected to show distinct spikes for O···H contacts, characteristic of hydrogen bonding, and more diffuse regions corresponding to H···H, C···H, and Br-related contacts. nih.gov These plots offer a clear and detailed visualization of the relative importance of the various forces holding the crystal lattice together.
Molecular Dynamics Simulations for Conformational Landscape
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules over time. nih.govyoutube.com For phenacyl esters like this compound, MD simulations can provide valuable insights into the flexibility of the molecule, particularly the rotational dynamics around the ester linkage and the phenyl rings.
In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box, and the forces between atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over time. This allows for the exploration of different conformations and the identification of low-energy, stable states.
For this compound, key conformational parameters would include the dihedral angles defining the orientation of the 4-bromobenzoyl group relative to the phenacyl moiety. Studies on related compounds, such as 2-(4-bromophenyl)-2-oxoethyl benzoates, have shown that the C(=O)–O–C–C(=O) bridge is flexible, allowing for a range of torsion angles. researchgate.net X-ray crystallography studies of similar keto esters have revealed various solid-state conformations, which can serve as starting points for exploring the broader conformational landscape in solution using MD simulations. researchgate.net
Table 1: Comparison of Dihedral Angles in Related Phenacyl Esters (from X-ray Crystallography)
| Compound Name | Dihedral Angle between Planar Fragments (°) |
| 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate | 46.51 (7) researchgate.net |
| 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate | 20.34 (9) researchgate.net |
| 2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate | 15.50 (8) researchgate.net |
| 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate | 66.66 (8) researchgate.net |
| 2-Oxo-2H-chromen-4-yl 4-bromobenzoate | 10.29 (6) nih.govnih.gov |
This table illustrates the conformational diversity observed in the solid state for phenacyl esters and related compounds. The dihedral angle represents the inclination between the two main aromatic or planar fragments of the molecule.
An MD simulation of this compound would likely reveal a dynamic equilibrium between several low-energy conformations, characterized by different orientations of the phenyl and bromophenyl rings. The results of such simulations are crucial for understanding how the molecule might interact with biological targets or other chemical species.
Quantum Chemical Studies on Reaction Pathways and Intermediates
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, identifying transition states, and calculating the energetics of reaction pathways. d-nb.info For this compound, these methods can be applied to study its reactivity, for example, in nucleophilic substitution reactions.
A key aspect of such studies is the identification of the most likely sites for nucleophilic attack. In this compound, potential electrophilic centers include the carbonyl carbon of the ester group and the methylene carbon adjacent to the phenacyl carbonyl group. Quantum chemical calculations can determine the partial charges on these atoms and the energies of the corresponding LUMOs (Lowest Unoccupied Molecular Orbitals) to predict their susceptibility to nucleophilic attack.
Furthermore, these calculations can map out the entire potential energy surface for a given reaction. This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them. The calculated activation energies (the energy difference between the reactants and the transition state) can then be used to predict the feasibility and rate of a particular reaction pathway.
For instance, in a hypothetical hydrolysis reaction of this compound, quantum chemical calculations could be used to compare two possible mechanisms: attack at the ester carbonyl versus attack at the ketone carbonyl. The calculated energy barriers for each pathway would indicate the preferred reaction mechanism.
Table 2: Hypothetical Calculated Energies for a Proposed Reaction Mechanism of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Intermediate 1 | Tetrahedral intermediate at the ester carbonyl | -5.2 |
| Transition State 1 | Transition state leading to Intermediate 1 | +15.8 |
| Intermediate 2 | Intermediate from attack at the methylene carbon | +2.5 |
| Transition State 2 | Transition state leading to Intermediate 2 | +22.1 |
| Products | Products of the reaction | -10.3 |
This table provides a hypothetical example of the kind of data that could be generated from quantum chemical calculations to assess the viability of different reaction pathways. The relative energies are for illustrative purposes.
By combining the insights from molecular dynamics simulations and quantum chemical studies, a comprehensive understanding of the chemical behavior of this compound can be achieved. While specific studies on this compound are awaited, the methodologies are well-established and have been successfully applied to a wide range of related molecules.
Reactivity and Mechanistic Studies of 2 Oxo 2 Phenylethyl 4 Bromobenzoate
Photochemical Reactivity and Photoremovable Protecting Group Utility
Phenacyl esters, including 2-Oxo-2-phenylethyl 4-bromobenzoate (B14158574), are well-regarded as photoremovable protecting groups (PPGs). nih.gov PPGs offer spatial and temporal control over the release of molecules, a valuable tool in fields ranging from organic synthesis to cell biology. nih.govwikipedia.orgrsc.org The phenacyl group, in particular, is a classic example of a carbonyl-based PPG. wikipedia.org
Photocleavage Mechanisms and Conditions for Ester Cleavage
The primary mechanism for the photocleavage of phenacyl esters does not involve a simple homolytic scission of the ester C–O bond. nih.govresearchgate.net Instead, the established mechanism proceeds through a photoreduction pathway. nih.gov This process is initiated by the excitation of the carbonyl group, which then abstracts a hydrogen atom from a suitable donor, leading to the formation of a ketyl ester intermediate. nih.gov
In some cases, an alternative mechanism involving a photoinduced electron transfer from an excited state sensitizer (B1316253) to the phenacyl ester can occur. researchgate.net This forms a radical anion of the phenacyl ester, which then undergoes rapid C-O bond cleavage to yield a phenacyl radical and the corresponding carboxylate anion. researchgate.net
The cleavage of the ester can be performed under various conditions. For instance, direct UV irradiation of phenacyl esters in solvents like dioxane can lead to the formation of the corresponding carboxylic acid and acetophenone (B1666503) in good yields. researchgate.net The efficiency of this deprotection can be significantly enhanced by using a two-phase system, such as benzene (B151609)/water, with the addition of a phase-transfer catalyst like cetyltrimethylammonium bromide. researchgate.net This method reduces the need for environmentally harmful organic solvents. researchgate.net
Photoreduction Processes and Ketyl Radical Intermediates
The photoreduction of phenacyl esters is a key process in their photochemistry. nih.gov This reaction is initiated by the excitation of the ester, which then reacts with a hydrogen donor, such as an aliphatic alcohol, in a chain reaction process. nih.govacs.org This leads to the formation of ketyl radical intermediates. nih.govacs.orgnih.gov
The photoreduction of phenacyl halides by NADH analogues has also been studied, revealing different mechanistic pathways depending on the specific analogue used. rsc.org For instance, with one analogue, the reaction proceeds via a rate-determining photoinduced electron transfer, while with another, it follows an electron-transfer radical chain reaction. rsc.org
The formation of ketyl radicals is a common feature in the photoreduction of carbonyl compounds. nih.gov These radicals are valuable reactive intermediates in organic synthesis. nih.gov
Chain Reaction Mechanisms and Hydrogen Transfer
The photoreduction of phenacyl esters often proceeds via a chain reaction mechanism, particularly in the presence of hydrogen donors. nih.govacs.org This process involves hydrogen transfer from ketyl radical intermediates. nih.govacs.org The magnitude of this radical chain process is dependent on the efficiency of the subsequent steps that produce free radicals capable of further reducing the ester. nih.govacs.org
The radical nature of this mechanism is supported by the large kinetic chain length observed in analogous reactions initiated by thermally generated free radicals. nih.govacs.org A proposed radical chain mechanism can also be initiated by an energy-donating complex. beilstein-journals.org
Influence of Exogenous Agents on Photochemical Efficiency
The efficiency of the photochemical reactions of phenacyl esters can be significantly influenced by the presence of exogenous agents.
Hydrogen Donors: The presence of hydrogen atom donors is crucial for the photoreduction mechanism. nih.gov Aliphatic alcohols are commonly used for this purpose, leading to the formation of the carboxylic acid and acetophenone. nih.govacs.org
Basic Additives: Basic additives, such as pyridine, have been shown to increase the efficiency of the photoreduction by up to a factor of four. nih.govacs.org
The table below summarizes the effect of these agents:
| Exogenous Agent | Effect on Photochemical Efficiency | Reference |
| Hydrogen Donors (e.g., aliphatic alcohols) | Essential for the photoreduction mechanism, leading to the formation of carboxylic acid and acetophenone. | nih.govnih.govacs.org |
| Basic Additives (e.g., pyridine) | Can increase the efficiency of photoreduction significantly. | nih.govacs.org |
Quantum Yield Determinations and Kinetic Chain Length Analysis
The quantum yield of photoreduction for phenacyl esters can be quite high, with maximum values reaching up to 4 in some cases. nih.govacs.org However, the efficiency can be diminished by the formation of light-absorbing transients and byproducts from secondary photochemical reactions. nih.govacs.org
The kinetic chain length, which is the average number of monomers added to a growing chain during polymerization, is a key parameter in understanding the efficiency of chain reactions. wikipedia.orgyoutube.com In the context of the photoreduction of phenacyl esters, a large kinetic chain length supports the radical nature of the mechanism. nih.govacs.org The kinetic chain length can be controlled by factors such as the concentration of the initiator and the addition of chain transfer agents. nih.gov
Chemical Transformations and Synthetic Utility
2-Oxo-2-phenylethyl 4-bromobenzoate and related phenacyl esters are valuable intermediates in organic synthesis. They are frequently used as building blocks for the synthesis of various heterocyclic compounds. nih.gov For instance, 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate is considered an effective synthon in heterocyclic chemistry. researchgate.net
The synthesis of this compound itself is typically achieved by reacting 4-bromobenzoyl chloride with 4-hydroxycoumarin (B602359) in the presence of a base like triethylamine (B128534). nih.gov Another method involves the reaction of 4-bromophenacyl bromide with a substituted benzoic acid using potassium carbonate in DMF. researchgate.net
The structural features of these compounds, such as the dihedral angle between the phenyl rings, have been studied using X-ray crystallography. nih.govresearchgate.netnih.govresearchgate.netnih.gov These studies provide valuable insights into the conformational properties of these molecules.
Role as a Synthon in Heterocyclic Chemistry
Keto esters are widely recognized as valuable building blocks in the synthesis of a variety of heterocyclic compounds due to their dual functionality. researchgate.net The 2-oxo-2-phenylethyl group, in particular, can provide a two-carbon backbone for the formation of five- and seven-membered rings. While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on analogous compounds like 2-oxo-2-phenylethyl acetate (B1210297).
Oxazole (B20620) Synthesis:
A metal-free approach for the synthesis of substituted oxazoles has been developed using 2-oxo-2-phenylethyl acetate, which proceeds via a C–O bond cleavage. nih.govresearchgate.net This strategy involves the reaction of the keto ester with various primary amines in the presence of potassium carbonate and iodine. nih.gov The reaction likely proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and aromatization to yield the oxazole ring. The 4-bromobenzoate group in the title compound is expected to be a good leaving group, potentially facilitating this transformation. A variety of amines can be tolerated in this reaction, suggesting a broad scope for the synthesis of diverse oxazole derivatives. nih.gov
Table 1: Potential Substrate Scope for Oxazole Synthesis with this compound (based on reactivity of 2-oxo-2-phenylethyl acetate) nih.gov
| Entry | Amine | Potential Product |
| 1 | Benzylamine | 2-Benzyl-4-phenyloxazole |
| 2 | 4-Methylbenzylamine | 2-(4-Methylbenzyl)-4-phenyloxazole |
| 3 | 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)-4-phenyloxazole |
| 4 | 4-Bromobenzylamine | 2-(4-Bromobenzyl)-4-phenyloxazole |
| 5 | 4-Chlorobenzylamine | 2-(4-Chlorobenzyl)-4-phenyloxazole |
| 6 | 4-Nitrobenzylamine | 2-(4-Nitrobenzyl)-4-phenyloxazole |
| 7 | 2-Naphthylmethylamine | 2-(Naphthalen-2-ylmethyl)-4-phenyloxazole |
Imidazole Synthesis:
The synthesis of imidazoles often involves the reaction of α-haloketones with amidines. Given that this compound possesses a phenacyl moiety, it can be considered a synthon for reactions that typically utilize phenacyl halides. While direct use of the benzoate (B1203000) as a leaving group in this context is less common, its displacement under certain conditions is conceivable.
Benzoxazepine Synthesis:
The synthesis of benzoxazepine derivatives has been achieved through various routes, including intramolecular cyclization reactions. The 2-oxo-2-phenylethyl scaffold could potentially be utilized in the construction of the seven-membered benzoxazepine ring system, for instance, by reacting with a suitably substituted aminophenol.
Investigations into C-C Bond Cleavage Reactions involving the Phenacyl Moiety
The cleavage of carbon-carbon bonds is a powerful tool in organic synthesis for the transformation of molecular skeletons. In the context of this compound, the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon of the phenacyl moiety is of particular interest.
Recent studies on 2-oxo-2-phenylethyl acetate have demonstrated that C–O bond cleavage is a key step in the formation of oxazoles. nih.govresearchgate.net In these reactions, the ester group is cleaved, and the remaining phenacyl part of the molecule participates in the cyclization. It is plausible that under similar conditions, this compound would also undergo cleavage of the ester C-O bond.
Furthermore, reactions involving the cleavage of the C-C bond of the phenacyl group itself have been reported for related compounds. These reactions often proceed under specific catalytic or photolytic conditions and can lead to the formation of rearranged products or smaller molecular fragments. While no specific studies on this compound have been found, the presence of the phenyl and keto groups suggests that it could be susceptible to such transformations.
Cyclization Reactions utilizing 2-Oxo-2-phenylethyl Scaffolds
The 2-oxo-2-phenylethyl scaffold is a versatile platform for various cyclization reactions to construct heterocyclic systems. One notable example is the trimethylaluminum (B3029685) (Me3Al) mediated domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. beilstein-archives.org This reaction leads to the formation of 1-aminoisoquinolines. beilstein-archives.org
This methodology highlights the potential of the 2-oxo-2-phenylethyl moiety to participate in cascade reactions. In this specific case, the amine adds to the nitrile group, and the resulting intermediate undergoes an intramolecular cyclization by attacking the carbonyl carbon of the phenacyl group. The reaction demonstrates good functional group tolerance. beilstein-archives.org
Table 2: Potential Reactants for Domino Cyclization with a 2-(2-oxo-2-phenylethyl)benzonitrile Scaffold beilstein-archives.org
| Entry | Amine | Potential Product |
| 1 | Aniline | 1-(Phenylamino)isoquinoline derivative |
| 2 | 4-Methoxyaniline | 1-((4-Methoxyphenyl)amino)isoquinoline derivative |
| 3 | 4-Chloroaniline | 1-((4-Chlorophenyl)amino)isoquinoline derivative |
| 4 | Benzylamine | 1-(Benzylamino)isoquinoline derivative |
| 5 | Cyclohexylamine | 1-(Cyclohexylamino)isoquinoline derivative |
While this reaction was performed on a benzonitrile (B105546) derivative, it provides a proof-of-concept for the type of cyclization reactions the 2-oxo-2-phenylethyl scaffold can undergo. The application of similar strategies to this compound, potentially after modification to introduce a suitable nucleophilic site, could open avenues to a variety of other heterocyclic structures.
Mechanistic Biological Activity Investigations of Phenacyl Benzoate Derivatives
Enzyme Inhibition Studies of Related Keto Esters
Keto ester derivatives, a class to which 2-Oxo-2-phenylethyl 4-bromobenzoate (B14158574) belongs, have been investigated for their ability to inhibit various enzymes, playing a role in different physiological processes.
Inhibitory Activity against 11β-Hydroxysteroid Dehydrogenases (11β-HSD1 and 11β-HSD2)
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid action in tissues. nih.gov There are two main isoforms: 11β-HSD1, which primarily converts inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which inactivates cortisol to cortisone. nih.govresearchgate.net The selective inhibition of these enzymes is a significant area of therapeutic interest. researchgate.net
Inhibition of 11β-HSD1 is considered a promising strategy for treating metabolic diseases like type 2 diabetes and obesity. researchgate.net Conversely, inhibition of 11β-HSD2 can lead to an apparent mineralocorticoid excess syndrome, characterized by hypertension and hypokalemia, due to the accumulation of cortisol which then activates mineralocorticoid receptors. nih.govnih.gov Several compounds, including derivatives of glycyrrhetinic acid, have been shown to inhibit these enzymes. researchgate.netnih.gov For instance, 18α-glycyrrhetinic acid selectively inhibits 11β-HSD1, while its diastereomer, 18β-glycyrrhetinic acid, preferentially inhibits 11β-HSD2. researchgate.net
While direct studies on 2-Oxo-2-phenylethyl 4-bromobenzoate's effect on 11β-HSD are not extensively documented in the provided results, the investigation of related keto esters and other molecular structures provides a basis for understanding potential interactions. For example, some azole fungicides have been identified as potent inhibitors of human 11β-HSD2. nih.gov The structure-activity relationship for these inhibitors often points to the importance of a hydrophobic linker connecting an azole ring to a more polar part of the molecule for 11β-HSD2 inhibition. nih.gov
Table 1: Inhibitory Activity of Selected Compounds on 11β-HSD Isoforms
| Compound | Target Enzyme | Inhibitory Effect | Reference |
| 18α-Glycyrrhetinic acid | 11β-HSD1 | Selective inhibition | researchgate.net |
| 18β-Glycyrrhetinic acid | 11β-HSD2 | Preferential inhibition | researchgate.net |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | Inhibition of both | nih.gov |
| Itraconazole | 11β-HSD2 | Potent inhibition (IC50 139 ± 14 nM) | nih.gov |
| Posaconazole | 11β-HSD2 | Potent inhibition (IC50 460 ± 98 nM) | nih.gov |
Tyrosinase Inhibition by Structurally Related Ester Derivatives
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a target for developing agents for skin whitening and treating hyperpigmentation disorders. nih.govnih.gov Benzaldehyde and benzoate (B1203000) derivatives are among the specific tyrosinase inhibitors that reversibly bind to the enzyme and reduce its catalytic activity. nih.gov The search for novel, potent, and safe tyrosinase inhibitors is an active area of research. nih.gov
Structurally related ester derivatives have been explored for their tyrosinase inhibitory potential. For instance, a study on novel derivatives of kojic acid, a known tyrosinase inhibitor, revealed that modifications affecting the polarity of the molecule can influence its inhibitory activity. nih.gov Specifically, introducing a bulky, less hydrophilic moiety can hinder the molecule's access to the active site of tyrosinase. nih.gov
Structure-Activity Relationship (SAR) Exploration for Phenacyl Ester Scaffold
The structure-activity relationship (SAR) is crucial for designing potent enzyme inhibitors. nih.gov For tyrosinase inhibitors, studies have shown that specific structural features are essential for potent inhibition. Molecular docking studies have revealed that interactions such as pi-pi stacking with conserved histidine residues (e.g., His367) and polar interactions with other amino acids like asparagine and glutamic acid in the active site are critical for binding. nih.govresearchgate.net
For the phenacyl ester scaffold, the nature and position of substituents on both the phenyl and benzoate rings would be expected to significantly influence inhibitory activity. For example, electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its ability to interact with the enzyme's active site. researchgate.net While specific SAR data for this compound is not detailed, the general principles derived from related compounds suggest that the bromine atom on the benzoate ring and the keto-ester linkage are key determinants of its biological activity.
Antioxidant Activity Research and Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.gov The antioxidant activity of phenacyl benzoate derivatives is an area of interest due to their potential to mitigate oxidative stress.
In Vitro Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide)
Common in vitro assays used to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydrogen peroxide scavenging assays. eco-vector.comnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. mdpi.com The scavenging activity is often expressed as the concentration required to inhibit 50% of the DPPH radicals (IC50). mdpi.com
Hydrogen peroxide scavenging assays assess the ability of a compound to neutralize hydrogen peroxide, a reactive oxygen species. nih.gov The antioxidant activity of phenolic compounds in these assays is closely related to their structure, particularly the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov
Table 2: Radical Scavenging Activity of Selected Phenolic Compounds
| Compound | Assay | Scavenging Activity | Reference |
| Gallic acid | DPPH, H₂O₂ | Strong | nih.gov |
| Pyrogallol | DPPH, H₂O₂ | Strong | nih.gov |
| Vanillin | DPPH | 22.9% at 1 mM | nih.gov |
| β-cryptoxanthin | Hydrogen Peroxide | IC50 of 38.30 ± 1.13 μg/ml | researchgate.net |
Elucidation of Mechanistic Pathways for Radical Scavenging
The primary mechanisms by which phenolic compounds scavenge free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical, thereby neutralizing it. frontiersin.org In the SET mechanism, the antioxidant donates an electron to the radical. frontiersin.org
The structure of the phenolic compound dictates the dominant mechanism. The presence of multiple hydroxyl groups, especially in ortho or para positions, enhances radical scavenging activity. nih.govnih.gov For instance, caffeic acid and gallic acid, which have multiple hydroxyl groups, are potent radical scavengers. nih.gov The photocleavage of phenacyl esters in the presence of hydrogen donors can proceed through a radical chain reaction, involving hydrogen transfer from ketyl radical intermediates. nih.gov This suggests that the phenacyl moiety itself can participate in radical reactions, which is a key aspect of its potential antioxidant mechanism.
Anti-inflammatory Activity at the Molecular Level of Phenacyl Esters
The anti-inflammatory properties of the phenacyl ester class of compounds, to which this compound belongs, are believed to be exerted through various molecular mechanisms. Research into related compounds suggests that their efficacy is not coincidental but is rooted in their ability to interact with and inhibit key components of the inflammatory cascade.
One of the primary proposed mechanisms is the inhibition of enzymes that are crucial for the synthesis of inflammatory mediators. For instance, studies on benzoyl phenyl benzoates have demonstrated their potential as inhibitors of phospholipase A2 (PLA2) and hyaluronidase (B3051955). nih.gov The inhibition of PLA2 is a significant anti-inflammatory pathway, as this enzyme is responsible for the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor to a wide array of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. By blocking PLA2, phenacyl esters could effectively cut off the supply of this key substrate, leading to a downstream reduction in the production of these potent inflammatory molecules. nih.gov
Furthermore, the inhibition of hyaluronidase is another plausible mechanism. Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its degradation contributes to the increased tissue permeability and edema associated with inflammation. By inhibiting this enzyme, phenacyl benzoate derivatives may help maintain the integrity of the extracellular matrix, thereby reducing swelling and the infiltration of inflammatory cells into tissues. nih.gov
Another significant pathway implicated in the anti-inflammatory action of similar compounds is the cyclooxygenase (COX) pathway. nih.gov The COX enzymes, particularly COX-2, are induced during inflammation and are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. swu.ac.thnih.gov The structural characteristics of phenacyl esters may allow them to bind to the active site of COX-2, preventing it from processing arachidonic acid and thus reducing prostaglandin (B15479496) synthesis. swu.ac.th This mode of action is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).
The anti-inflammatory effects of some phenacyl halide derivatives have been attributed to the inhibition of prostaglandins. researchgate.net This suggests that interference with the prostaglandin synthesis pathway is a common mechanistic theme for this class of compounds. The specific interactions at a molecular level would likely involve the ester and ketone moieties of the phenacyl group, which can form hydrogen bonds or other non-covalent interactions with amino acid residues within the active sites of these enzymes.
It has also been hypothesized that the lipophilicity of these molecules plays a crucial role in their anti-inflammatory activity. Increased lipophilicity can enhance the absorption and distribution of the compound, allowing it to reach the site of inflammation more effectively and interact with its molecular targets within the cell membranes or cytoplasm. nih.gov
Table 1: Potential Molecular Mechanisms of Anti-inflammatory Activity for the Phenacyl Ester Class
| Molecular Target/Pathway | Proposed Mechanism of Action | Potential Outcome | Supporting Evidence |
| Phospholipase A2 (PLA2) | Inhibition of enzyme activity | Decreased release of arachidonic acid | Studies on benzoyl phenyl benzoates nih.gov |
| Hyaluronidase | Inhibition of enzyme activity | Reduced tissue permeability and edema | Research on benzoyl phenyl benzoates nih.gov |
| Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis | Reduction in pain, fever, and inflammation | General mechanism for NSAIDs, docking studies on similar compounds nih.govswu.ac.th |
| Prostaglandin Synthesis Pathway | General inhibition of prostaglandin production | Attenuation of inflammatory response | Studies on phenacyl halide derivatives researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions
Given the likely mechanism of action for phenacyl esters, a primary target for molecular docking studies would be the cyclooxygenase-2 (COX-2) enzyme. swu.ac.thnih.gov Docking simulations would aim to place the this compound molecule within the active site of the COX-2 enzyme and calculate the binding affinity. The results of such a study would reveal the specific amino acid residues involved in the interaction and the types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, the phenacyl moiety, with its ketone and ester groups, could form hydrogen bonds with key residues in the COX-2 active site, such as Tyrosine 385 and Serine 530, which are crucial for the enzyme's catalytic activity. physchemres.org The phenyl and 4-bromophenyl rings would likely engage in hydrophobic and π-π stacking interactions with the hydrophobic pocket of the active site, further stabilizing the ligand-enzyme complex.
A hypothetical molecular docking study of this compound with COX-2 could yield data similar to that presented in the table below, which is based on findings for other COX-2 inhibitors. physchemres.orgresearchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with COX-2
| Parameter | Predicted Value/Interaction | Significance |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Indicates a strong and stable interaction with the target enzyme. |
| Hydrogen Bond Interactions | Potential bonds with Ser530, Tyr385, Arg120 | Anchors the ligand in the active site and is crucial for inhibitory activity. |
| Hydrophobic Interactions | Interactions with Leu352, Val523, Ala527 | Contributes to the overall binding stability of the ligand. |
| Interacting Amino Acid Residues | Ser530, Tyr385, Arg120, Leu352, Val523, Ala527 | Defines the specific binding pocket and the nature of the interaction. |
Similarly, molecular docking studies could be performed on other potential targets like phospholipase A2 and hyaluronidase. The insights gained from these computational studies would be instrumental in validating the proposed mechanisms of anti-inflammatory activity and could guide the rational design of more potent and selective analogues of this compound. These studies provide a molecular-level blueprint of the drug-target interaction, which is fundamental to modern drug development.
Q & A
Basic: What are the recommended methods for synthesizing 2-Oxo-2-phenylethyl 4-bromobenzoate, and how is its purity validated?
Answer:
The synthesis typically involves a nucleophilic substitution reaction between 4-bromobenzoyl chloride and phenacyl alcohol derivatives under mild basic conditions. For example, in analogous compounds, reactions are monitored via thin-layer chromatography (TLC, 254 nm) for completion . Post-reaction, the product is isolated by extraction (e.g., ethyl acetate) and purified via recrystallization. Key validation steps include:
- Nuclear Magnetic Resonance (NMR): Confirms ester linkage and aromatic proton environments.
- Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive structural proof, including bond lengths and angles (e.g., C–O ester bonds ≈1.21–1.34 Å) .
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₁BrO₄: calculated 335.15 g/mol) .
Basic: What crystallographic parameters define the structure of this compound?
Answer:
Crystal structures of related analogs (e.g., 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate) reveal:
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Contradictions (e.g., anomalous bond lengths or thermal displacement parameters) can be addressed via:
- SHELX Software Suite: Use SHELXL for iterative refinement, incorporating constraints (e.g., riding hydrogen models) and validating with R-factor convergence (e.g., R₁ < 0.05 for I > 2σ(I)) .
- Twinned Data Analysis: Apply TWIN/BASF commands in SHELXL to model overlapping reflections .
- Cross-Validation: Compare with analogous structures (e.g., 2-(4-Bromophenyl)-2-oxoethyl esters) to identify systematic errors .
Advanced: What methodologies identify and characterize polymorphs of this compound?
Answer:
Polymorphism studies require:
- Differential Scanning Calorimetry (DSC): Detects thermal transitions (e.g., melting point variations >5°C between forms) .
- Powder X-ray Diffraction (PXRD): Distinguishes lattice packing differences (e.g., peak shifts at 2θ ≈10–30°) .
- Mechanical Testing: Apply nanoindentation or bending experiments to correlate crystal plasticity with slip systems (e.g., elastic vs. brittle behavior in polymorphs) .
Basic: How is the ester functional group in this compound confirmed spectroscopically?
Answer:
- Infrared (IR) Spectroscopy: Ester C=O stretch appears at ~1720–1740 cm⁻¹; C–O–C asymmetric stretch at ~1250 cm⁻¹ .
- ¹³C NMR: Carbonyl carbons resonate at δ ~165–170 ppm; ester oxygens deshield adjacent carbons (δ ~60–70 ppm for CH₂–O) .
Advanced: How do intermolecular interactions influence the material properties of this compound?
Answer:
- Hydrogen Bonding: Weak C–H···O interactions stabilize crystal packing, affecting melting points and solubility .
- π-π Stacking: Aromatic ring interactions (e.g., centroid distances <4.0 Å) enhance thermal stability but may reduce solubility in nonpolar solvents .
- Mechanical Behavior: Polymorphs with slip planes (e.g., layered packing) exhibit elastic flexibility, while isotropic packing leads to brittleness .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine crystalline dust.
- Storage: In airtight containers, away from ignition sources (per NFPA guidelines) .
Advanced: How can researchers optimize reaction yields for this compound derivatives?
Answer:
- Catalyst Screening: Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilic substitution efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates .
- Temperature Control: Maintain 35–50°C to balance reaction rate and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
